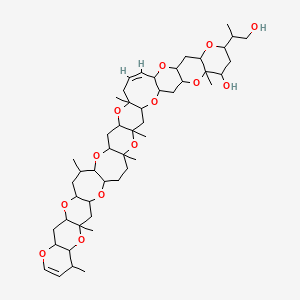
BMS-911172
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-911172 is a synthetic organic compound designed by Bristol Myers Squibb. It is a small molecule that acts as an inhibitor of adaptor associated kinase 1 (AAK1). This compound has shown promise in the treatment of neuropathic pain and has been effective in rat models of persistent and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-911172 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Introduction of functional groups: Functional groups such as amino, difluoromethoxy, and oxazolyl groups are introduced through various chemical reactions, including nucleophilic substitution and amide bond formation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Continuous monitoring: The reactions are continuously monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Purification and packaging: The final product is purified, dried, and packaged under controlled conditions to maintain its stability and efficacy
Chemical Reactions Analysis
Types of Reactions
BMS-911172 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
BMS-911172 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of adaptor associated kinase 1 in various chemical reactions and pathways.
Biology: The compound is used to investigate the biological functions of adaptor associated kinase 1 in cellular processes.
Medicine: this compound is being explored for its potential therapeutic effects in treating neuropathic pain and other neurological disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting adaptor associated kinase 1 .
Mechanism of Action
BMS-911172 exerts its effects by inhibiting adaptor associated kinase 1. This inhibition disrupts the signaling pathways mediated by adaptor associated kinase 1, leading to reduced pain signaling and alleviation of neuropathic pain. The compound targets specific molecular pathways involved in pain perception and transmission .
Comparison with Similar Compounds
Similar Compounds
LP-935509: Another inhibitor of adaptor associated kinase 1 with similar biological activity.
Compound 59: A related compound with similar structure and function.
Uniqueness
BMS-911172 is unique due to its high potency and selectivity for adaptor associated kinase 1. It has shown superior efficacy in preclinical models of neuropathic pain compared to other similar compounds. Additionally, its brain-penetrant properties make it a valuable tool for studying central nervous system disorders .
Properties
Molecular Formula |
C16H19F2N3O3 |
|---|---|
Molecular Weight |
339.34 g/mol |
IUPAC Name |
(2R)-2-amino-N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-4-methylpentanamide |
InChI |
InChI=1S/C16H19F2N3O3/c1-9(2)5-12(19)15(22)21-10-3-4-11(14-7-20-8-23-14)13(6-10)24-16(17)18/h3-4,6-9,12,16H,5,19H2,1-2H3,(H,21,22)/t12-/m1/s1 |
InChI Key |
GCTFTMWXZFLTRR-GFCCVEGCSA-N |
SMILES |
CC(C)CC(C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N |
Appearance |
Solid powder |
Synonyms |
BMS-911172; BMS 911172; BMS911172; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)



![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)


